molecular formula C10H14N2O2 B106166 5-Dimethylamino-2-nitrosophenol CAS No. 16761-04-9

5-Dimethylamino-2-nitrosophenol

Cat. No.: B106166
CAS No.: 16761-04-9
M. Wt: 194.23 g/mol
InChI Key: NXYYRSJPSPRDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dimethylamino-2-nitrosophenol is an organic compound with the molecular formula C8H10N2O2 It is known for its unique chemical structure, which includes a dimethylamino group and a nitroso group attached to a phenol ring

Scientific Research Applications

5-Dimethylamino-2-nitrosophenol has several applications in scientific research:

Safety and Hazards

The safety data sheet for 5-Dimethylamino-2-nitrosophenol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylamino-2-nitrosophenol typically involves the reaction of 3-Dimethylaminophenol with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of around 5°C for approximately one hour . The yield of this reaction is reported to be around 89.2% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylamino-2-nitrosophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: The major product is 5-Dimethylamino-2-aminophenol.

    Substitution: Various substituted phenols can be formed depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Dimethylamino-2-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, while the dimethylamino group can interact with nucleophiles. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and properties. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroso-5-dimethylaminophenol: Similar in structure but with different reactivity due to the position of the nitroso group.

    5-Dimethylamino-2-aminophenol: A reduction product of 5-Dimethylamino-2-nitrosophenol with different chemical properties.

    5-Dimethylamino-2-nitrophenol: An oxidized form with distinct reactivity.

Uniqueness

This compound is unique due to the presence of both a dimethylamino group and a nitroso group on the phenol ring. This combination of functional groups imparts unique electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(diethylamino)-2-nitrosophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYYRSJPSPRDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043859
Record name 5-Diethylamino-2-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16761-04-9, 6358-20-9
Record name 5-Diethylamino-2-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Diethylamino)-2-nitrosophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Dimethylamino-2-nitrosophenol
Reactant of Route 2
Reactant of Route 2
5-Dimethylamino-2-nitrosophenol
Reactant of Route 3
5-Dimethylamino-2-nitrosophenol
Reactant of Route 4
Reactant of Route 4
5-Dimethylamino-2-nitrosophenol
Reactant of Route 5
5-Dimethylamino-2-nitrosophenol
Reactant of Route 6
Reactant of Route 6
5-Dimethylamino-2-nitrosophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.